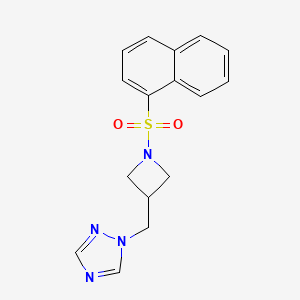

1-((1-(naphthalen-1-ylsulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole

Description

1-((1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core linked to an azetidine ring substituted with a naphthalene sulfonyl group. While direct synthesis data for this compound is absent in the provided evidence, analogous triazole derivatives are synthesized via nucleophilic substitutions, epoxide ring-opening reactions, or sulfonylation of azetidine intermediates .

Properties

IUPAC Name |

1-[(1-naphthalen-1-ylsulfonylazetidin-3-yl)methyl]-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S/c21-23(22,16-7-3-5-14-4-1-2-6-15(14)16)20-9-13(10-20)8-19-12-17-11-18-19/h1-7,11-13H,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDNAASVGOGIZJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=CC3=CC=CC=C32)CN4C=NC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of the compound 1-((1-(naphthalen-1-ylsulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole is tubulin , a globular protein that is the main constituent of microtubules in cells. Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport.

Mode of Action

The compound interacts with tubulin at the colchicine-binding site , inhibiting the polymerization of tubulin. This interaction disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis.

Biochemical Pathways

The disruption of microtubule formation affects several biochemical pathways. It primarily impacts the cell cycle , particularly the transition from the G2 phase to the M phase. This disruption leads to cell cycle arrest and triggers apoptosis , the programmed cell death pathway.

Result of Action

The compound’s action results in significant antiproliferative activities in breast cancer cells. Specifically, it has shown potent activity in the MCF-7 and MDA-MB-231 breast cancer cell lines, with IC50 values in the range of 10–33 nM. The compound’s action leads to a significant reduction in tubulin polymerization, cell cycle arrest in the G2/M phase, and cellular apoptosis.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules.

Biological Activity

The compound 1-((1-(naphthalen-1-ylsulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole represents a novel entry into the family of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Azetidin moiety: A four-membered saturated ring that contributes to the compound's unique biological interactions.

- Naphthalenesulfonyl group: Enhances solubility and bioavailability.

- Triazole ring: Known for its role in various biological activities including antifungal and anticancer properties.

Antimicrobial Activity

Recent studies have indicated that 1,2,4-triazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to our target compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of a sulfonyl group is believed to enhance the interaction with microbial enzymes, leading to increased efficacy in inhibiting bacterial growth .

Table 1: Antimicrobial Activity of Related 1,2,4-Triazole Derivatives

| Compound ID | Activity Type | MIC (μg/mL) | Reference |

|---|---|---|---|

| 3a | Antibacterial | 0.0156 | |

| 3b | Antifungal | 0.00097 | |

| 3c | Anthelmintic | Not specified |

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that related triazole compounds significantly reduced the release of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). This suggests a potential therapeutic application in inflammatory diseases .

Cytotoxicity and Anticancer Potential

Studies have shown that some triazole derivatives possess cytotoxic effects against various cancer cell lines. The mechanism is thought to involve the induction of apoptosis through mitochondrial pathways. Compounds with similar structures have been reported to exhibit IC50 values in the low micromolar range against several cancer types .

Table 2: Cytotoxicity of Related Compounds

The biological activities of triazole derivatives can be attributed to several mechanisms:

- Enzyme Inhibition: Many triazoles act as enzyme inhibitors, particularly targeting fungal cytochrome P450 enzymes.

- Receptor Modulation: Some derivatives can modulate receptor activity involved in inflammatory processes.

- DNA Interaction: Certain compounds may intercalate with DNA, disrupting replication and transcription processes in cancer cells.

Case Studies

In a recent study published in Pharmacological Reviews, researchers synthesized several new triazole derivatives and evaluated their biological activities. Among these, one derivative showed promising results in reducing tumor size in vivo models while displaying minimal toxicity to normal cells .

Another study highlighted the potential use of triazoles as adjunct therapies in treating resistant bacterial infections due to their unique mechanisms that bypass traditional resistance pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Azetidine and Triazole Moieties

Key Observations :

- The naphthalene sulfonyl group in the target compound introduces steric bulk and aromaticity, which may enhance π-π stacking interactions in biological targets compared to smaller substituents (e.g., methylsulfonyl in ).

- Unlike flusilazole’s silicon-based substituent , the naphthalene sulfonyl group could improve photostability and resistance to metabolic degradation.

Physicochemical Properties

Implications : The target compound’s higher lipophilicity may necessitate prodrug strategies for pharmaceutical use, whereas agrochemical applications (like flusilazole) leverage low solubility for sustained release .

Q & A

Basic: What synthetic strategies are effective for constructing the naphthalene-sulfonyl-azetidine-triazole scaffold?

The synthesis involves sequential functionalization of the azetidine and triazole rings. A common approach includes:

- Sulfonylation : Reacting 1-naphthalenesulfonyl chloride with an azetidine precursor (e.g., 3-aminomethyl azetidine) under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide bond .

- Triazole Coupling : Utilizing Huisgen cycloaddition or nucleophilic substitution to attach the triazole moiety. For example, reacting a propargyl-substituted intermediate with an azide derivative under copper catalysis .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is typically employed .

Basic: Which characterization techniques are critical for confirming the structure of this compound?

Key methods include:

- NMR Spectroscopy : - and -NMR to verify substituent positions and integration ratios. Aromatic protons in the naphthalene ring appear as multiplets (~6.8–8.5 ppm), while azetidine and triazole protons resonate between 3.5–5.0 ppm .

- Mass Spectrometry (HRMS) : Accurate mass determination to confirm molecular formula (e.g., [M+H] peak) .

- X-ray Crystallography : For unambiguous structural confirmation. SHELX programs (e.g., SHELXL for refinement) are widely used to analyze diffraction data .

Advanced: How can reaction conditions be optimized to improve yield in triazole coupling steps?

- Catalyst Screening : Test Cu(I) vs. Ru(II) catalysts for regioselectivity in cycloadditions. Cu(I) often favors 1,4-triazoles, while Ru(II) may yield 1,5-isomers .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may require post-reaction dialysis. Non-polar solvents (e.g., toluene) improve selectivity but lower yields .

- Temperature Control : Microwave-assisted synthesis (e.g., 100°C, 30 min) can reduce reaction time and byproduct formation .

Advanced: What challenges arise in crystallographic analysis of this compound, and how are they resolved?

- Disorder in Flexible Groups : The azetidine-methyl-triazole chain may exhibit conformational disorder. Strategies include:

- Heavy Atom Inclusion : Soak crystals in iodine vapor to enhance anomalous scattering for phasing .

Basic: How is pharmacological activity assessed for this compound?

- In Vitro Binding Assays : Screen against target receptors (e.g., σ1 receptors) using radioligand displacement (e.g., -pentazocine). IC values <100 nM indicate high affinity .

- Enzyme Inhibition Studies : Test COX-2 inhibition via fluorometric assays (e.g., prostaglandin quantification) .

- Cytotoxicity Profiling : Use MTT assays on human cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced: How are conflicting bioactivity results between in vitro and in vivo models addressed?

- Pharmacokinetic Analysis : Measure plasma stability (e.g., half-life in rodent serum) and blood-brain barrier penetration (e.g., PAMPA-BBB assay) to identify bioavailability issues .

- Metabolite Identification : LC-MS/MS to detect active/inactive metabolites. For example, sulfoxide derivatives may reduce efficacy .

- Dose-Response Re-evaluation : Adjust dosing regimens in animal models (e.g., neuropathic pain in mice) to account for metabolic clearance .

Advanced: What structure-activity relationship (SAR) insights guide modifications to enhance potency?

- Naphthalene Substitution : Electron-withdrawing groups (e.g., -NO at C-5) improve σ1 receptor binding by 10-fold compared to -OCH .

- Azetidine Rigidity : Constrained azetidine rings (vs. piperidine) enhance metabolic stability but may reduce solubility. Introduce polar groups (e.g., -OH) to balance lipophilicity .

- Triazole Position : 1,2,4-triazoles at the 1-position show higher activity than 1,3,4-isomers due to optimal hydrogen bonding with target residues .

Basic: How is the purity of the compound validated for research use?

- HPLC-UV/ELSD : Use a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Purity >95% is required for biological assays .

- Elemental Analysis : Carbon/hydrogen/nitrogen content must align with theoretical values within ±0.4% .

- Spectrophotometric Validation : UV absorbance at λ~280 nm (naphthalene π→π* transitions) confirms concentration .

Advanced: Which computational methods predict the compound’s interaction with biological targets?

- Docking Simulations (AutoDock Vina) : Model binding to σ1 receptors using crystal structures (PDB: 5HK1). Focus on hydrophobic pockets accommodating naphthalene .

- DFT Calculations : Optimize geometry at B3LYP/6-311G+(d,p) level to predict electrostatic potential maps and nucleophilic attack sites .

- MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-receptor complexes .

Advanced: How can solubility challenges in aqueous buffers be mitigated for in vitro assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.